{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
CAS No.: 234450-33-0
Cat. No.: VC2168425
Molecular Formula: C8H8F3NS
Molecular Weight: 207.22 g/mol
* For research use only. Not for human or veterinary use.
![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine - 234450-33-0](/images/structure/VC2168425.png)
Specification
CAS No. | 234450-33-0 |
---|---|
Molecular Formula | C8H8F3NS |
Molecular Weight | 207.22 g/mol |
IUPAC Name | [3-(trifluoromethylsulfanyl)phenyl]methanamine |
Standard InChI | InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 |
Standard InChI Key | YPPYNSNXKGEPFF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)SC(F)(F)F)CN |
Canonical SMILES | C1=CC(=CC(=C1)SC(F)(F)F)CN |
Introduction
Chemical Identification and Nomenclature
{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine represents a chemical entity with several alternative names and identifiers in chemical databases. The compound is formally identified through various nomenclature systems and identifiers that facilitate its accurate recognition across different chemical repositories and research contexts.
Primary Identifiers and Synonyms
The compound {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine is registered with the CAS number 234450-33-0, providing a unique identifier for this specific chemical structure . It is also known by several synonyms that reflect different naming conventions in organic chemistry:
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(3-((Trifluoromethyl)thio)phenyl)methanamine
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3-(Trifluoromethylthio)benzylamine
These alternative names highlight the different chemical naming conventions while referring to the same molecular structure. The IUPAC name [3-(trifluoromethylsulfanyl)phenyl]methanamine provides the standardized systematic nomenclature for this compound .
Structural Characteristics and Properties
The molecular architecture of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine contributes to its unique chemical behavior and potential applications. Understanding its structural elements provides insight into its reactivity and functional properties.
Structural Features
{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine features several key structural elements:
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A phenyl ring serving as the core aromatic structure
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A trifluoromethyl group (CF3) attached to a sulfur atom
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The sulfur linkage (sulfanyl group) connected to the phenyl ring at the meta (3) position
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A methanamine (CH2NH2) group also attached to the phenyl ring
The presence of the trifluoromethyl group is particularly significant as it is more bulky than a methyl group and represents one of the most common lipophilic functional groups in medicinal chemistry . This group significantly affects the electronic characteristics of the aromatic ring, which can influence the compound's biological activity and chemical properties.
Synthesis and Preparation Methods
The preparation of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine involves specific organic synthetic methodologies that establish the characteristic trifluoromethylsulfanyl linkage and position the amine functionality appropriately on the aromatic ring.
Synthetic Pathways
The synthesis of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine typically involves organic reactions that form the trifluoromethylsulfanyl linkage and the amine group on the phenyl ring. Common synthetic approaches include:
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Nucleophilic substitution reactions that incorporate the trifluoromethylsulfanyl group
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Coupling reactions to establish the required connectivity
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Reduction reactions to convert nitrile or amide precursors to the primary amine
These synthetic methodologies can be tailored to achieve high purity and yield, which is essential for research applications. The specific reaction conditions and catalysts employed significantly influence the efficiency of these transformations.
Purification Techniques
After synthesis, purification of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine likely employs standard techniques used for similar organic compounds:
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Column chromatography for separation from reaction by-products
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Recrystallization to enhance purity
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Distillation under reduced pressure for volatile intermediates
Characterization of the purified product would typically involve spectroscopic techniques such as NMR, MS, and IR to confirm structural integrity and purity.
Applications and Research Relevance
The structural features of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine make it potentially valuable in various research contexts, particularly in pharmaceutical development and materials science.
Related Compounds and Comparative Analysis
Several compounds structurally related to {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine have been identified and studied, providing contextual understanding of this chemical class.
Structural Analogs
The following compounds share structural similarities with {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine:
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(3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride - The hydrochloride salt of the target compound
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(3-Methyl-4-(trifluoromethyl)phenyl)methanamine - A related compound with a different substitution pattern
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(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine - A more complex derivative featuring a sulfonyl linkage instead of a sulfanyl group
Comparative Properties
The following table compares key properties of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine with its related compounds:
This comparison highlights the structural diversity within this chemical family, with variations in linkage types (sulfanyl vs. sulfonyl), additional functional groups, and incorporation into more complex heterocyclic systems .
Research Significance of Trifluoromethyl Groups
The trifluoromethyl group present in {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine represents a significant structural feature with broad implications in chemical research and drug development.
Importance in Medicinal Chemistry
The trifluoromethyl group (CF3) has emerged as one of the most common lipophilic functional groups in medicinal chemistry for several reasons:
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It is more bulky than the methyl group, providing unique spatial properties
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It significantly impacts the electronic characteristics of aromatic rings
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Many effective drugs contain aromatic trifluoromethyl substitution in their chemical structure
The incorporation of trifluoromethyl groups has been particularly valuable in developing compounds with improved pharmacokinetic properties. Research has shown that this functional group can enhance drug-like properties by modifying several key parameters:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume